Ethyl 3-fluoro-5-formylbenzoate
Description
Ethyl 3-fluoro-5-formylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a formyl group (aldehyde) at the 5-position. The ethyl ester group at the carboxylate position contributes to its lipophilicity and influences its reactivity. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive aldehyde moiety, which enables further functionalization (e.g., condensation reactions, Schiff base formation).
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-6H,2H2,1H3 |
InChI Key |
RQIOVRCTXNMKBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid, which facilitates the esterification process . Another method involves the direct fluorination of ethyl 3-formylbenzoate using a fluorinating agent like Selectfluor .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-formylbenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: 3-fluoro-5-carboxybenzoic acid.
Reduction: Ethyl 3-fluoro-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 3-fluoro-5-formylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-5-formylbenzoate involves its interaction with various molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions .
Comparison with Similar Compounds
Methyl 3-Fluoro-5-formylbenzoate
Key Differences :
- Ester Group : The methyl ester (C9H7FO3, MW 182.15 g/mol) differs from the ethyl ester solely in the alkyl chain length, resulting in a lower molecular weight and slightly reduced lipophilicity compared to the ethyl analog .
- Reactivity : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to the smaller leaving group (methoxide vs. ethoxide). This may influence stability in synthetic applications.
- Physical State : Both compounds are solids (methyl analog: white to yellow), but the ethyl variant may exhibit a marginally lower melting point due to reduced crystal packing efficiency from the bulkier ethyl group.
Applications : Mthis compound is supplied by American Elements for research, suggesting roles in materials science or drug intermediate synthesis .
Ethyl 3-Chloro-2-Fluoro-5-(Trifluoromethyl)benzoate
Key Differences :
- Substituents : This compound (C10H7ClF4O2, MW 270.61 g/mol) features a chlorine atom at the 3-position, fluorine at the 2-position, and a trifluoromethyl (-CF3) group at the 5-position, contrasting with the formyl (-CHO) group in the target compound .
- Electronic Effects : The -CF3 group is a strong electron-withdrawing group, significantly reducing electron density on the aromatic ring compared to the aldehyde. This enhances electrophilic substitution resistance but increases acidity of adjacent protons.
- The absence of a formyl group limits its utility in condensation reactions.
Applications : Parchem Chemicals markets this compound, likely for agrochemical or pharmaceutical applications, where halogenated aromatics are common in active ingredients .
Functional Group Impact
- Formyl (-CHO) : Present in this compound and its methyl analog, this group enables nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for heterocycle synthesis.
- Trifluoromethyl (-CF3) : Enhances metabolic stability and lipophilicity, making the Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate suitable for bioactive molecule design .
- Halogen Positioning : Fluorine at the 3-position (target compound) vs. 2-position (Parchem compound) alters electronic distribution, affecting regioselectivity in further derivatization.
Data Table: Comparative Analysis of Key Compounds
*Note: Data for this compound is inferred from structural analogs.
Biological Activity
Ethyl 3-fluoro-5-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a formyl group (-CHO) and a fluorine atom attached to a benzoate structure. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, which is often crucial for drug design.
| Property | Description |
|---|---|
| Molecular Formula | C10H9F O3 |
| Molecular Weight | 196.18 g/mol |
| Functional Groups | Formyl, Ester, Fluorine |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The formyl group can participate in biochemical reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways critical for various physiological processes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. A study comparing various benzoate derivatives highlighted that those with fluorine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Ethyl 2-fluoro-6-formylbenzoate | 16 | High |
| Ethyl benzoate | 64 | Low |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The compound's efficacy was assessed using MTT assays, which measure cell viability.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 | 25.4 ± 1.2 | Moderate |
| HeLa | 18.7 ± 0.8 | High |
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. -
Cytotoxicity Assessment :
In another study focusing on cancer treatment, this compound was tested against several cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells, with a mechanism involving the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
